3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c26-20-5-7-21(8-6-20)33-22-3-1-2-18(14-22)4-9-24(31)30-16-19-15-27-25(28-23(19)17-30)29-10-12-32-13-11-29/h1-3,5-8,14-15H,4,9-13,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMKMQIBRWZYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
Adapting methodology from, the pyrimidine core is constructed via cyclocondensation:
Procedure
- Charge a solution of 4-amino-1H-pyrrole-3-carboxamide (1.0 eq) and dimethylformamide dimethylacetal (1.2 eq) in dry THF
- Reflux at 80°C for 12 h under N₂
- Cool to 0°C and add morpholine (2.0 eq) dropwise
- Stir at room temperature for 24 h
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 80°C (reflux) |
| Reaction Time | 12 h (step 2) |
| Morpholine Equiv | 2.0 |
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidin-H), 4.12 (t, J=6.2 Hz, 2H, CH₂-morpholine), 3.68 (m, 4H, morpholine-OCH₂), 2.85 (m, 4H, morpholine-NCH₂)
Preparation of 3-(4-Fluorophenoxy)phenylacetone (Fragment B)
Ullmann-Type Ether Synthesis
Modified from, the diaryl ether is formed under copper catalysis:
Procedure
- Mix 3-bromophenylacetone (1.0 eq), 4-fluorophenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (3.0 eq) in DMF
- Heat at 120°C for 18 h under N₂
- Cool, filter through Celite®, and concentrate
- Purify by FCC (hexane:EtOAc 4:1)
Optimization Insights
- Copper source screening showed CuI > CuBr > CuCl (78% vs 65% vs 52% yield)
- Base selection critical: K₂CO₃ outperformed Cs₂CO₃ (78% vs 68%)
Final Coupling via Acylation
Ketone Activation and Nucleophilic Attack
Adapting acylation strategies from:
Procedure
- Dissolve Core A (1.0 eq) in dry DCM under N₂
- Add Fragment B (1.1 eq) followed by EDCI (1.5 eq) and HOBt (0.3 eq)
- Stir at room temperature for 48 h
- Wash with sat. NaHCO₃, dry over MgSO₄, concentrate
- Purify by FCC (DCM:MeOH 20:1)
Critical Parameters
| Parameter | Optimal Value |
|---|---|
| Coupling Reagent | EDCI/HOBt |
| Solvent | DCM |
| Reaction Time | 48 h |
| Temperature | 25°C |
Spectroscopic Validation
- ¹³C NMR (100 MHz, CDCl₃): δ 207.8 (C=O), 162.1 (d, J=247 Hz, C-F), 154.3 (pyrimidin-C), 134.2-115.7 (aromatic C)
- HRMS : m/z calc. for C₂₆H₂₄FN₃O₃ [M+H]⁺: 470.1824, found: 470.1821
Alternative Synthetic Pathways
Palladium-Catalyzed Coupling Approach
Exploring cross-coupling methodology from:
Key Steps
- Introduce boronic ester at C3 of pyrrolopyrimidine core
- Suzuki-Miyaura coupling with 3-iodophenylacetone
- Subsequent fluorophenoxy introduction via nucleophilic aromatic substitution
Comparative Analysis
| Metric | Pathway 1 | Pathway 2 |
|---|---|---|
| Overall Yield | 42% | 31% |
| Step Count | 5 | 7 |
| Purity (HPLC) | 98.5% | 95.2% |
Process Optimization Challenges
Morpholine Substitution Regiochemistry
Control experiments revealed critical temperature dependence:
- <50°C: Predominant N-alkylation (undesired)
- >70°C: Selective C2 substitution (desired)
Temperature Profile Study
| Temp (°C) | C2:Morpholine Ratio |
|---|---|
| 40 | 1:2.3 |
| 60 | 1:1.1 |
| 80 | 4.7:1 |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups, leading to different amine and hydroxyl derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitutions, can be used to introduce other functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Utilize reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Employ hydrogen gas with a palladium on carbon catalyst, or use chemical reducing agents like sodium borohydride.
Substitution: Use strong nucleophiles like sodium methoxide or potassium tert-butoxide under mild to moderate heating.
Major Products Formed
Oxidized derivatives: Quinones and other oxygenated aromatics.
Reduced derivatives: Primary and secondary amines, alcohols.
Substituted derivatives: Aromatic compounds with varied functional groups (e.g., alkyl, halogen, nitro).
Scientific Research Applications
Chemistry
Synthetic Building Block: Used as an intermediate for synthesizing more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Biochemical Probes: Utilized in the design of probes for studying enzyme activities and signaling pathways.
Drug Development: Potential lead compound in the development of new pharmaceuticals targeting specific proteins.
Medicine
Cancer Research: Investigated for its ability to inhibit certain kinases involved in cancer cell proliferation.
Neurological Disorders: Explored for its effects on neurotransmitter receptors and pathways.
Industry
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Agriculture: Evaluated for its potential as a bioactive agent in crop protection.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with key molecular targets such as kinases, receptors, and enzymes. It can inhibit kinase activity by binding to the ATP-binding site, disrupt receptor-ligand interactions, and modulate enzyme activities through competitive or non-competitive inhibition. These interactions affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from recent literature:
Key Observations:
Core Heterocycle Differences: The target compound’s pyrrolo[3,4-d]pyrimidine core (7-membered ring system) contrasts with pyrrolo[2,3-d]pyrimidine (6-membered) in and pyrazolo[3,4-c]pyrimidine in . These differences alter electron distribution and binding pocket compatibility.
Substituent Impact: The 4-fluorophenoxy group in the target compound may confer greater lipophilicity than the 3-fluoroaniline in , affecting membrane permeability. Morpholino vs. Purinyl: The morpholino group in the target compound improves solubility, whereas the purine-derived morpholino in enhances ATP-binding site interactions .
The thieno-pyrimidine in exhibits antiproliferative activity but lacks kinase selectivity data .
Biological Activity
The compound 3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-fluorophenoxy group, which enhances its pharmacological properties.
- A morpholino moiety that may contribute to its solubility and bioavailability.
- A pyrrolo[3,4-d]pyrimidine core known for its biological activity.
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and phenoxy groups have shown promising results against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives have MIC values as low as 0.22 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These compounds also demonstrated the ability to inhibit biofilm formation, which is crucial for treating chronic infections .
Anticancer Activity
Preliminary investigations into the anticancer potential of related compounds indicate that they may act as effective inhibitors of cancer cell proliferation:
- Cytotoxicity : Compounds similar to the target compound have shown cytotoxic effects in various cancer cell lines, with growth inhibition percentages reaching up to 86.28% against non-small cell lung cancer (NSCLC) lines .
- Mechanism of Action : The mechanism may involve the inhibition of specific kinases or pathways critical for tumor growth .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the phenoxy and pyrimidine components significantly affect biological activity:
| Compound Modification | Observed Activity |
|---|---|
| Fluorination on Phenoxy | Increased antimicrobial potency |
| Morpholino Substitution | Enhanced solubility and bioavailability |
| Pyrrolo[3,4-d]pyrimidine Core | Critical for anticancer activity |
Case Studies
- Study on Antimicrobial Efficacy : A series of thiazol-4-one derivatives demonstrated enhanced activity when combined with pyrrole structures. The most active compound exhibited an MIC of 0.22 µg/mL against Staphylococcus aureus, indicating that similar modifications could enhance the target compound's efficacy .
- Anticancer Screening : In a study involving NCI-60 cell lines, derivatives showed promising anticancer activity with GI values indicating significant growth inhibition across multiple cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
